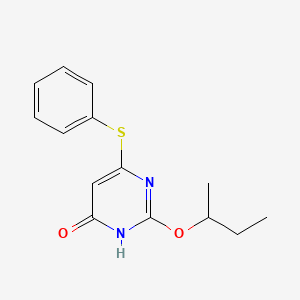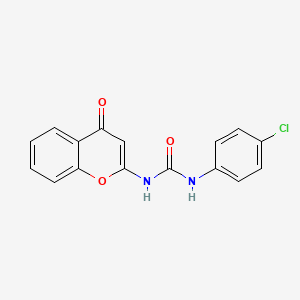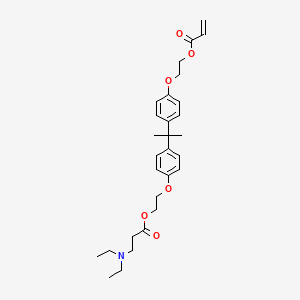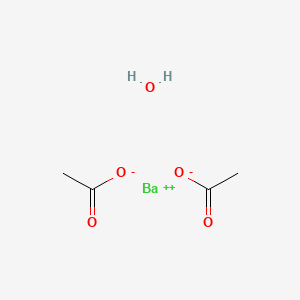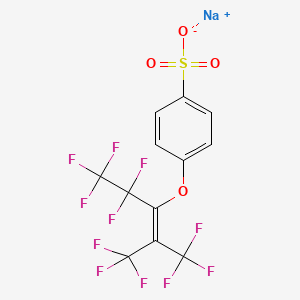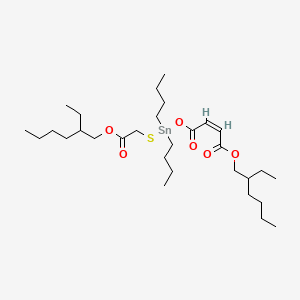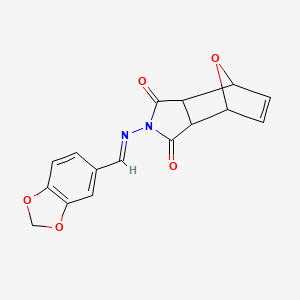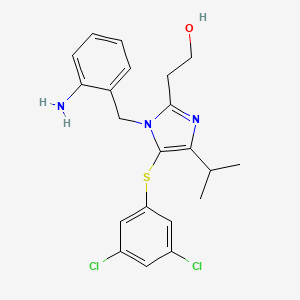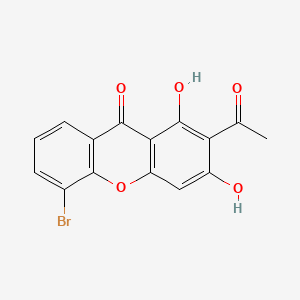
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one typically involves the reaction of substituted phenols with substituted 2-hydroxybenzoic acids . One common method includes the use of ytterbium triflate (Yb(OTf)3 hydrate) as a catalyst . The reaction conditions often involve heating the reactants in the presence of acetic anhydride as a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The presence of 1,3-dihydroxy groups and electron-withdrawing groups in the opposite ring enhances its biological activity . It can inhibit specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
2-Bromo-9H-xanthen-9-one: Similar in structure but lacks the acetyl and dihydroxy groups.
3,6-Dihydroxy-9H-xanthen-9-one: Contains dihydroxy groups but lacks the bromine and acetyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
125246-74-4 |
|---|---|
Molecular Formula |
C15H9BrO5 |
Molecular Weight |
349.13 g/mol |
IUPAC Name |
2-acetyl-5-bromo-1,3-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C15H9BrO5/c1-6(17)11-9(18)5-10-12(14(11)20)13(19)7-3-2-4-8(16)15(7)21-10/h2-5,18,20H,1H3 |
InChI Key |
SVBQBKHIZWODHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


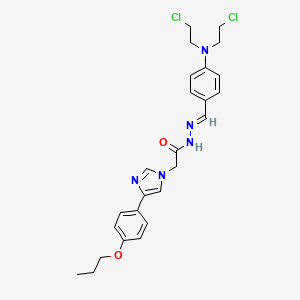
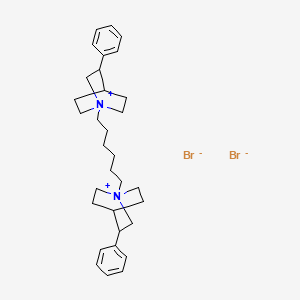
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)

